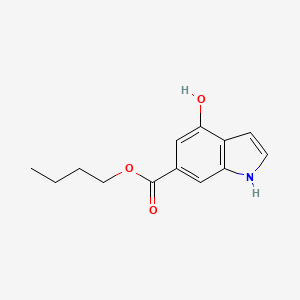

butyl 4-hydroxy-1H-indole-6-carboxylate

Description

Butyl 4-hydroxy-1H-indole-6-carboxylate (CAS: 898747-16-5) is an indole derivative with a hydroxy group at position 4 and a butyl ester moiety at position 6 of the indole ring. Its molecular formula is $ \text{C}{12}\text{H}{13}\text{NO}_3 $, yielding a molecular weight of 219.24 g/mol. The compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its indole scaffold serves as a critical building block for bioactive molecules .

The hydroxy group at position 4 enhances polarity, enabling hydrogen bonding, while the butyl ester group contributes to lipophilicity, influencing solubility and metabolic stability.

Properties

Molecular Formula |

C13H15NO3 |

|---|---|

Molecular Weight |

233.26 g/mol |

IUPAC Name |

butyl 4-hydroxy-1H-indole-6-carboxylate |

InChI |

InChI=1S/C13H15NO3/c1-2-3-6-17-13(16)9-7-11-10(4-5-14-11)12(15)8-9/h4-5,7-8,14-15H,2-3,6H2,1H3 |

InChI Key |

MLDVPFSFXSYWSY-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C1=CC2=C(C=CN2)C(=C1)O |

Canonical SMILES |

CCCCOC(=O)C1=CC2=C(C=CN2)C(=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

4-(Ethoxycarbonyl)-1H-Indole-6-Carboxylic Acid (CAS: 1638772-15-2)

This compound features an ethoxycarbonyl group at position 4 and a carboxylic acid at position 6. The ethoxy group ($ \text{C}2\text{H}5\text{O} $) is smaller than the butyl ester ($ \text{C}4\text{H}9\text{O} $), reducing lipophilicity ($\log P$) and increasing water solubility. The carboxylic acid group further enhances polarity, enabling ionization in aqueous environments, which is absent in the butyl ester derivative .

4-[1-Benzyl-4-Methoxy-1H-Indol-3-yl]-2-Hydroxy-4-Oxobut-2-Enoates

These derivatives incorporate a benzyl-protected indole core with a methoxy group at position 4 and an α,β-unsaturated ester side chain. The benzyl group enhances steric bulk, reducing reactivity compared to the unprotected hydroxy group in the target compound .

Physicochemical Properties

Key Observations :

- Lipophilicity : The butyl ester in the target compound increases $\log P$ compared to ethoxycarbonyl derivatives, favoring membrane permeability.

- Thermal Stability : Butyl esters (e.g., butyl acetate) exhibit higher boiling points than smaller esters (e.g., ethyl), suggesting similar trends for the indole derivatives .

Preparation Methods

General Synthetic Approaches

The synthesis of butyl 4-hydroxy-1H-indole-6-carboxylate can be approached through multiple routes, each with specific advantages and limitations. These approaches generally fall into four categories: direct esterification, de novo indole ring construction, functionalization of preformed indoles, and protecting group strategies.

Synthetic Strategy Overview

The selection of an appropriate synthetic route depends on several factors, including:

- Availability of starting materials

- Required scale of production

- Tolerance of functional groups

- Desired regioselectivity

- Economic and environmental considerations

Detailed Preparation Methods

Direct Esterification of 4-Hydroxy-1H-indole-6-carboxylic Acid

One of the most straightforward approaches to synthesizing this compound involves the direct esterification of the corresponding carboxylic acid with n-butanol.

General Procedure

The esterification typically employs acid catalysis, with sulfuric acid or a strongly acidic ion-exchange resin. Based on similar esterification procedures reported for related compounds, the following protocol can be implemented:

- 4-Hydroxy-1H-indole-6-carboxylic acid (1 equivalent) is combined with n-butanol (3-5 equivalents) in an appropriate solvent (toluene or xylene).

- A catalytic amount (5-15% by weight) of strongly acidic ion-exchange resin with less than 8% cross-linking is added.

- The reaction mixture is heated at reflux (110-150°C) with continuous removal of water via Dean-Stark apparatus.

- Progress is monitored until esterification is complete (typically 8-24 hours).

- The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure.

- The crude product is purified by recrystallization from an appropriate solvent system.

Optimization Parameters

Table 1: Optimization of Esterification Conditions

| Parameter | Range | Optimal Condition | Effect on Yield |

|---|---|---|---|

| Temperature | 110-150°C | 130-140°C | Higher temperatures increase reaction rate but may promote side reactions |

| Catalyst Loading | 5-20% w/w | 15% w/w | Higher loading accelerates reaction but may affect purification |

| Solvent | Toluene, Xylene, Solvent-free | Toluene | Influences water removal efficiency and reaction kinetics |

| Reaction Time | 4-24 hours | 8-12 hours | Extended times risk dehydroxylation side reactions |

| Molar Ratio (Alcohol:Acid) | 2:1 to 10:1 | 5:1 | Higher alcohol ratios favor completion but complicate workup |

Synthesis via Bischler-Möhlau Method

The Bischler-Möhlau reaction represents a valuable approach for synthesizing 4-hydroxyindole derivatives, as evidenced by recent studies on hydroxyindole synthesis. This method can be adapted for preparing this compound through appropriate substrate selection and reaction condition optimization.

Modified Procedure for Butyl Ester Synthesis

The synthesis involves a condensation reaction between benzoin derivatives and m-aminophenol compounds, followed by esterification:

- m-Aminophenol (1 equivalent) is reacted with an appropriately substituted benzoin derivative (1.2 equivalents) in an inert solvent.

- The reaction is conducted at a controlled temperature (110-115°C) rather than higher temperatures described in classical procedures to minimize tar formation.

- The resulting 4-hydroxyindole is isolated and purified.

- Selective esterification of the carboxylic acid with n-butanol is performed using conditions described in Section 3.1.

- The final product is purified by recrystallization or column chromatography.

Advantages and Considerations

This method offers regioselectivity in forming 4-hydroxyindoles, though care must be taken to control reaction parameters to prevent formation of isomeric products such as 6-hydroxyindoles, which may complicate purification.

Reinvestigation of Pyrrole-2-carboxaldehyde Approach

A detailed reinvestigation of 4-hydroxyindole-6-carboxylate synthesis from pyrrole-2-carboxaldehyde provides an efficient route that can be adapted for butyl ester preparation. This approach involves:

Synthesis Procedure

- Preparation of Stobbe condensation product from pyrrole-2-carboxaldehyde and appropriate half-esters.

- Cyclization of the Stobbe product using acetic anhydride/sodium acetate conditions.

- Conversion to the 4-hydroxyindole-6-carboxylate derivative.

- Transesterification with n-butanol to obtain the desired butyl ester.

This method is particularly notable because it provides access to both indole and indolizine products, with reaction conditions favoring one product over the other. Using acetic anhydride/triethylamine leads predominantly to indolizine products, while modified conditions favor indole formation.

Yield Optimization

The selection of base is critical in determining product distribution. When triethylamine is used, indolizine formation is favored, whereas sodium acetate promotes indole formation. Temperature control and reaction time also significantly influence product selectivity.

Protection-Deprotection Strategy

For selective functionalization of the indole scaffold, a protection-deprotection strategy often proves beneficial, particularly for introducing the hydroxy group at the 4-position while maintaining the integrity of other functional groups.

N-Protection and Functionalization

The synthetic route involves:

- N-protection of an appropriate indole precursor using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in dichloromethane.

- Functionalization at the desired positions.

- Esterification with n-butanol.

- Selective deprotection to obtain the final product.

Table 2: N-Protection Reaction Conditions

| Reagent | Quantity | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Indole precursor | 1 equivalent | Room temperature, 1-2 hours | - |

| Boc₂O | 1.1-2.0 equivalents | DCM, rt | 85-95 |

| DMAP | 0.1 equivalents | Catalyst | - |

| Workup | - | Concentration followed by column chromatography | - |

Selective Hydroxylation at 4-Position

The introduction of a hydroxyl group at the 4-position typically requires strategic functionalization. Based on related syntheses, this can be achieved through:

Industrial-Scale Preparation Considerations

For industrial-scale production of this compound, several factors must be considered beyond laboratory-scale synthesis.

Process Optimization

Table 3: Industrial Scale-Up Parameters

| Parameter | Laboratory Scale | Industrial Scale | Considerations |

|---|---|---|---|

| Reaction Volume | <1 L | >100 L | Heat transfer and mixing efficiency |

| Catalyst Type | Ion-exchange resins | Heterogeneous catalysts | Recovery and recycling capability |

| Solvent Selection | Based on solubility | Based on environmental impact | Regulatory compliance and cost |

| Purification Method | Column chromatography | Recrystallization/extraction | Waste minimization |

| Safety Considerations | Standard precautions | Comprehensive hazard analysis | Thermal runaway prevention |

Continuous Flow Chemistry Approach

For improved efficiency and scalability, continuous flow chemistry offers significant advantages:

- Better temperature control and heat transfer

- Enhanced mixing and reaction homogeneity

- Reduced reaction time and solvent usage

- Improved safety profile for exothermic steps

- Consistent product quality through automated parameter control

Analytical Characterization

Proper characterization of this compound is essential for confirming synthetic success and product purity.

Spectroscopic Data

Based on data from related compounds, the following spectroscopic characteristics would be expected:

¹H NMR Data (400 MHz, DMSO-d₆)

- δ 10.65 (s, 1H, NH)

- δ 9.5-9.7 (s, 1H, OH)

- δ 7.40-7.45 (s, 1H, aromatic)

- δ 7.10-7.15 (d, 1H, aromatic)

- δ 6.90-6.95 (dd, 1H, aromatic)

- δ 6.40-6.45 (m, 1H, pyrrole)

- δ 4.15-4.25 (t, 2H, CH₂O)

- δ 1.60-1.70 (m, 2H, CH₂)

- δ 1.35-1.45 (m, 2H, CH₂)

- δ 0.90-0.95 (t, 3H, CH₃)

MS Data

- Expected [M+H]⁺: 234.1074

- Characteristic fragmentation: loss of butyl group (m/z 178)

Comparative Analysis of Synthetic Methods

Each synthetic approach offers distinct advantages and limitations that should be considered when selecting a preparation method.

Efficiency Comparison

Table 4: Comprehensive Method Comparison

Starting Material Accessibility

The selection of synthetic route is often dictated by starting material availability. The direct esterification route requires pre-synthesized 4-hydroxy-1H-indole-6-carboxylic acid, which itself may require multiple synthetic steps. In contrast, the Bischler-Möhlau approach and pyrrole-2-carboxaldehyde method utilize more readily available precursors but involve more complex reaction conditions.

Purification and Quality Control

Purification Techniques

Purification of this compound typically involves:

- Initial workup with aqueous extraction to remove water-soluble impurities

- Recrystallization from appropriate solvent systems (ethyl acetate-ethanol, toluene-methanol)

- Column chromatography using silica gel with petroleum ether/ethyl acetate as eluent

- When necessary, further purification via preparative HPLC

Quality Control Parameters

For pharmaceutical and research applications, stringent quality control is essential:

Table 5: Quality Control Specifications

| Parameter | Specification | Analytical Method |

|---|---|---|

| Appearance | Pale pink to white crystalline solid | Visual inspection |

| Purity | >97% | HPLC |

| Water Content | <0.5% | Karl Fischer titration |

| Residual Solvents | ICH Q3C limits | Gas chromatography |

| Melting Point | 148-150°C | Differential scanning calorimetry |

| Identification | Conforms to reference standard | NMR, IR, MS |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for butyl 4-hydroxy-1H-indole-6-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves esterification of the carboxylic acid group and protection/deprotection of the hydroxyl group. Key variables include solvent choice (e.g., DMF or THF), temperature control (60–80°C), and catalysts like DMAP. Optimize yield by adjusting reactant stoichiometry (1.2–1.5 equivalents of butanol) and using anhydrous conditions to minimize hydrolysis. Reaction progress can be monitored via TLC or HPLC .

Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Use H/C NMR to confirm the indole backbone and ester linkage (e.g., carbonyl resonance at ~165–170 ppm). IR spectroscopy can identify hydroxyl (3200–3500 cm) and ester (1720–1750 cm) groups. Mass spectrometry (ESI-MS) validates molecular weight. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer : Wear PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust or vapors. Store at 2–8°C in airtight containers. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste services. Avoid contact with strong oxidizers due to potential exothermic reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when determining the structure of this compound?

- Methodological Answer : Use SHELXL for refinement, ensuring high-resolution data (>1.2 Å) and checking for twinning (e.g., Hooft parameter analysis). Validate hydrogen bonding networks with Olex2 or Mercury. For ambiguous electron density, employ disorder modeling or alternative space group testing. Cross-validate with spectroscopic data to confirm functional group positions .

Q. How should researchers design experiments to investigate the structure-activity relationships (SAR) of this compound in biological systems?

- Methodological Answer : Synthesize analogs with variations in the hydroxyl group (e.g., methylation, halogenation) and ester chain length. Test in cell-based assays (e.g., IC measurements in cancer lines) with dose-response curves (1 nM–100 μM). Use multivariate statistical analysis (ANOVA, PCA) to correlate structural changes with activity. Include positive controls (e.g., indomethacin) for benchmarking .

Q. What strategies can be employed to address low reproducibility in the synthesis of this compound across different laboratories?

- Methodological Answer : Standardize protocols using continuous flow reactors for precise temperature/solvent control. Document reagent purity (e.g., ≥99% by GC) and humidity levels (<30% RH). Implement QC checkpoints (e.g., mid-reaction HPLC) and inter-lab round-robin testing. Use DOE (Design of Experiments) to identify critical factors (e.g., catalyst loading, reaction time) .

Q. What computational methods are suitable for predicting the reactivity and interaction mechanisms of this compound with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) to screen against protein targets (e.g., COX-2). Use DFT calculations (Gaussian, B3LYP/6-31G**) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Validate predictions with MD simulations (NAMD) to assess binding stability over 100 ns trajectories .

Q. How can researchers validate the stability of this compound under various storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Monitor degradation products (e.g., hydrolysis to carboxylic acid). Use Arrhenius kinetics to extrapolate shelf life. For light sensitivity, expose samples to ICH Q1B photostability conditions and quantify changes via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.